(R)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol
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Overview
Description
®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a benzyloxy group, a dibenzylamino group, and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol typically involves the following steps:
Starting Materials: Benzyl alcohol, benzylamine, and appropriate chiral catalysts.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Catalysts: Chiral catalysts, such as chiral phosphoric acids or chiral amines, are employed to ensure the formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form secondary or primary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or dibenzylamino groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Sodium dichromate, sulfuric acid, and heat.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Nucleophiles such as halides or amines, polar aprotic solvents, and mild heating.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Secondary and primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dibenzylamino groups play crucial roles in binding to these targets, leading to the desired biological or chemical effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activities.
3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol: The racemic mixture, which lacks the chiral specificity of the ®-enantiomer.
3-(Benzyloxy)-2-(amino)propan-1-ol: A simpler analog without the dibenzyl groups, used in different synthetic applications.
Uniqueness
®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol is unique due to its chiral nature, which imparts specific biological activities and selectivity in chemical reactions. Its structure allows for versatile modifications, making it a valuable intermediate in various fields of research and industry .
Properties
Molecular Formula |
C24H27NO2 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
(2R)-2-(dibenzylamino)-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C24H27NO2/c26-18-24(20-27-19-23-14-8-3-9-15-23)25(16-21-10-4-1-5-11-21)17-22-12-6-2-7-13-22/h1-15,24,26H,16-20H2/t24-/m1/s1 |
InChI Key |
WYPDMSNXHUNHOE-XMMPIXPASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CO)COCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)COCC3=CC=CC=C3 |
Origin of Product |
United States |
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